molecular formula C18H29BrO4 B13756077 4-(2-Bromo-5-cyclohexyl-3-hydroxy-1-penten-1-YL)hexahydro-2H-cyclopenta[B]furan-2,5-diol CAS No. 60057-00-3

4-(2-Bromo-5-cyclohexyl-3-hydroxy-1-penten-1-YL)hexahydro-2H-cyclopenta[B]furan-2,5-diol

Cat. No.: B13756077
CAS No.: 60057-00-3
M. Wt: 389.3 g/mol
InChI Key: VUGKYGPJUXNQSS-UHFFFAOYSA-N
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Description

4-(2-Bromo-5-cyclohexyl-3-hydroxy-1-penten-1-yl)hexahydro-2H-cyclopenta[B]furan-2,5-diol is a complex organic compound with a unique structure that includes a bromine atom, a cyclohexyl group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromo-5-cyclohexyl-3-hydroxy-1-penten-1-yl)hexahydro-2H-cyclopenta[B]furan-2,5-diol typically involves multiple steps, including the formation of the cyclopenta[B]furan ring and the introduction of the bromine and hydroxyl groups. Common reagents used in the synthesis include bromine, cyclohexane, and various catalysts to facilitate the reactions. The reaction conditions often involve controlled temperatures and pressures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromo-5-cyclohexyl-3-hydroxy-1-penten-1-yl)hexahydro-2H-cyclopenta[B]furan-2,5-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups, such as a hydroxyl or amino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the bromine atom with a hydroxyl group would result in a diol.

Scientific Research Applications

4-(2-Bromo-5-cyclohexyl-3-hydroxy-1-penten-1-yl)hexahydro-2H-cyclopenta[B]furan-2,5-diol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Bromo-5-cyclohexyl-3-hydroxy-1-penten-1-yl)hexahydro-2H-cyclopenta[B]furan-2,5-diol involves its interaction with specific molecular targets and pathways. The bromine and hydroxyl groups play a crucial role in its reactivity and binding affinity to target molecules. These interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Bromo-5-phenyl-3-hydroxy-1-penten-1-yl)hexahydro-2H-cyclopenta[B]furan-2,5-diol
  • 4-(2-Bromo-5-methyl-3-hydroxy-1-penten-1-yl)hexahydro-2H-cyclopenta[B]furan-2,5-diol

Uniqueness

4-(2-Bromo-5-cyclohexyl-3-hydroxy-1-penten-1-yl)hexahydro-2H-cyclopenta[B]furan-2,5-diol is unique due to the presence of the cyclohexyl group, which can influence its chemical properties and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.

Properties

CAS No.

60057-00-3

Molecular Formula

C18H29BrO4

Molecular Weight

389.3 g/mol

IUPAC Name

4-(2-bromo-5-cyclohexyl-3-hydroxypent-1-enyl)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2,5-diol

InChI

InChI=1S/C18H29BrO4/c19-14(15(20)7-6-11-4-2-1-3-5-11)8-12-13-9-18(22)23-17(13)10-16(12)21/h8,11-13,15-18,20-22H,1-7,9-10H2

InChI Key

VUGKYGPJUXNQSS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCC(C(=CC2C3CC(OC3CC2O)O)Br)O

Origin of Product

United States

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